Ethyl 3-bromo-2-cyanobenzoate
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Overview
Description
Ethyl 3-bromo-2-cyanobenzoate is a chemical compound that is widely used in scientific research. It is a versatile compound that has been found to have a range of applications in various fields of study, including chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Ethyl 3-bromo-2-cyanobenzoate has a range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of benzoxazole derivatives. It has also been found to be a useful tool in the study of protein-protein interactions, as it can be used to label specific amino acid residues for analysis. Additionally, Ethyl 3-bromo-2-cyanobenzoate has been shown to have potential antitumor and antiviral activity, making it a promising compound for further research in these areas.
Mechanism Of Action
The mechanism of action of Ethyl 3-bromo-2-cyanobenzoate is not fully understood. However, it is believed to function as an electrophilic reagent, reacting with nucleophiles such as amino acids and thiols. This reactivity makes it an effective tool for labeling specific residues in proteins for analysis.
Biochemical And Physiological Effects
Ethyl 3-bromo-2-cyanobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its potential antitumor and antiviral activity, suggesting that it may have therapeutic potential in these areas. Additionally, it has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. However, its effects on living organisms have not been extensively studied, and further research is needed to fully understand its potential applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 3-bromo-2-cyanobenzoate is its versatility. It can be used in a range of scientific research applications, making it a valuable tool for researchers in various fields. Additionally, its synthesis method is relatively simple and efficient, making it a readily available compound for use in lab experiments.
However, there are also limitations to the use of Ethyl 3-bromo-2-cyanobenzoate in lab experiments. Its effects on living organisms have not been extensively studied, and its potential toxicity is not well understood. Additionally, its reactivity with nucleophiles can make it difficult to control in certain experimental conditions.
Future Directions
There are many potential future directions for research involving Ethyl 3-bromo-2-cyanobenzoate. One area of interest is its potential antitumor and antiviral activity. Further studies are needed to determine its efficacy in these areas and to identify potential therapeutic applications. Additionally, its use in protein-protein interaction studies could be further explored, particularly in the development of new techniques for analyzing complex protein networks. Finally, its potential as a tool for studying enzyme function could be further investigated, particularly in the development of new enzyme inhibitors.
Synthesis Methods
The synthesis of Ethyl 3-bromo-2-cyanobenzoate involves the reaction of 3-bromo-2-cyanobenzoic acid with ethyl alcohol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified through recrystallization. This synthesis method is relatively simple and efficient, making Ethyl 3-bromo-2-cyanobenzoate a readily available compound for scientific research.
properties
IUPAC Name |
ethyl 3-bromo-2-cyanobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-4-3-5-9(11)8(7)6-12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYNTRQTQYSGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-cyanobenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.